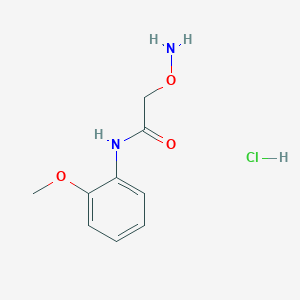
3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide, also known as CSA, is a chemical compound that has gained significant attention in scientific research. CSA is a potent and selective inhibitor of the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins. The inhibition of proteasome activity by CSA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of cellular processes and disease mechanisms.
Scientific Research Applications
Organic Synthesis and Polymer Chemistry
Azetidine compounds, including those with sulfonyl and carboxamide groups, are of interest in the field of polymer chemistry. For instance, the study on activated monomer polymerization of an N-sulfonylazetidine revealed that azetidine compounds could be polymerized anionically to form polymers with unique properties, such as sulfonylamides replacing carboxamides found in polyamides, suggesting potential applications in developing new polymeric materials with tailored features (Reisman et al., 2020).
Medicinal Chemistry and Drug Design
Azetidine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and nootropic agents. For example, certain Schiff’s bases and 2-azetidinones have shown promising antidepressant and nootropic activities, indicating that azetidine-based compounds could be explored further for potential therapeutic applications (Thomas et al., 2016).
Heterocyclic Chemistry
The synthesis and functionalization of azetidines are crucial in heterocyclic chemistry, providing building blocks for more complex molecular architectures. Studies on the synthesis of functionalized N-arylsulfonyl aziridines and azetidines, through processes involving olefins and N,N-dichloroarylsulfonamides, demonstrate the versatility of azetidine derivatives in constructing heterocyclic compounds with potential applications in drug discovery and development (Nadir & Singh, 2004).
Agricultural Chemistry
Azetidine compounds have also found applications in agricultural chemistry, particularly in the design of herbicides and pesticides. For example, the photodegradation study of azimsulfuron, a sulfonylurea herbicide, in water, while not directly related to the specific compound , highlights the relevance of azetidine and sulfonyl functionalities in agricultural chemistry and environmental studies (Pinna et al., 2007).
properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-16-10-6-9-15(17(16)25-2)19-18(21)20-11-14(12-20)26(22,23)13-7-4-3-5-8-13/h6,9-10,13-14H,3-5,7-8,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHRCUZYCZKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)

![8-(4-Chlorobenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2992757.png)


![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine](/img/structure/B2992773.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)